molecular formula C6H11B B1607039 5-Bromo-1-hexene CAS No. 4558-27-4

5-Bromo-1-hexene

Cat. No. B1607039
CAS RN: 4558-27-4
M. Wt: 163.06 g/mol
InChI Key: AIAXFFLNNULCFG-UHFFFAOYSA-N
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Description

5-Bromo-1-hexene is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a monoisotopic mass of 162.004410 Da .


Synthesis Analysis

While specific synthesis methods for 5-Bromo-1-hexene were not found in the search results, it’s worth noting that bromination of alkenes is a common reaction in organic chemistry. The reaction typically involves the use of a bromine-containing reagent and a catalyst .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-hexene consists of a six-carbon chain with a double bond at the first carbon and a bromine atom attached to the fifth carbon . The molecule has three freely rotating bonds .


Physical And Chemical Properties Analysis

5-Bromo-1-hexene has a density of 1.2±0.1 g/cm3, a boiling point of 143.9±9.0 °C at 760 mmHg, and a vapor pressure of 6.6±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 36.5±3.0 kJ/mol and a flash point of 42.2±6.7 °C . The compound has a refractive index of 1.459 and a molar refractivity of 37.3±0.3 cm3 .

Scientific Research Applications

Catalysis

This compound is used in catalytic processes, particularly in the immobilization of catalytic palladium nanoparticles in microfluidic reactors . Such applications are crucial in the development of more efficient and selective catalysts for industrial chemical processes.

Radiolysis Research

In the field of radiolysis, 5-Bromo-1-hexene has been studied for its electron scavenging properties . Understanding its behavior under radiation can help in the development of radiation-resistant materials or in the study of radiation-induced reactions in organic systems.

Safety And Hazards

When handling 5-Bromo-1-hexene, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation and avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and the compound should be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

5-bromohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAXFFLNNULCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963400
Record name 5-Bromohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-hexene

CAS RN

4558-27-4
Record name 5-Bromo-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004558274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromohex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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